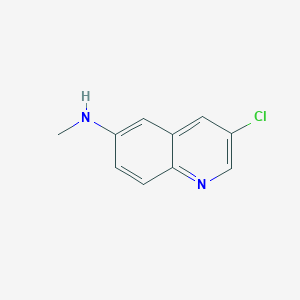

3-Chloro-N-methylquinolin-6-amine

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is a fundamental heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts a unique set of chemical properties and makes it a subject of intense interest in organic and medicinal chemistry. wikipedia.orgnih.gov This nitrogen-containing fused bicyclic heterocycle is also known as 1-azanaphthalene or benzo[b]pyridine. wikipedia.orgpharmaguideline.com

Quinoline and its derivatives are prevalent in nature, notably within various alkaloids like quinine (B1679958), which is derived from the bark of the cinchona tree. wikipedia.orgnih.gov The quinoline core is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with significant biological activity. bldpharm.com This has led to the development of numerous synthetic methodologies to create a diverse array of quinoline derivatives. Classical synthesis methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational in accessing this important chemical entity. The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the properties of the resulting molecules.

Importance of Substituted Quinoline Derivatives in Academic Investigations

The strategic placement of different functional groups onto the quinoline core gives rise to a vast library of substituted quinoline derivatives with a wide spectrum of pharmacological activities. The characteristics and position of these substituents play a crucial role in the functionality of the synthesized compounds. Consequently, substituted quinolines have been extensively investigated for their potential therapeutic applications.

Research has shown that quinoline derivatives exhibit a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govbldpharm.com For instance, the introduction of a fluorine atom at the 6-position can enhance antibacterial activity. The development of numerous drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, underscores the significance of this class of compounds in medicine. nih.govbldpharm.com Academic investigations continue to explore novel quinoline derivatives, aiming to discover new therapeutic agents with improved efficacy and novel mechanisms of action. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

3-chloro-N-methylquinolin-6-amine |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |

InChI Key |

UKMHVYAYNSJQDG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=CC(=CN=C2C=C1)Cl |

Origin of Product |

United States |

Advanced Medicinal Chemistry Research of Quinoline Derivatives Bearing Chloro and N Methylamino Functionalities

Rational Design and Structural Modification Strategies

The development of novel quinoline-based therapeutic agents relies heavily on rational design and systematic structural modification. This approach involves a deep understanding of the quinoline (B57606) scaffold and how the introduction of various functional groups can influence molecular interactions with biological targets. nih.govfrontiersin.org Strategies often involve creating hybrid molecules, where the quinoline moiety is combined with other pharmacophores to potentially achieve synergistic effects, overcome drug resistance, or enhance activity. frontiersin.org

Scaffold Exploration and Functional Group Insertion in Quinoline Design

The quinoline structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, allowing for extensive exploration of chemical space. ijresm.comnih.gov Medicinal chemists utilize the quinoline scaffold as a template, strategically inserting functional groups to modulate properties such as lipophilicity, electronic distribution, and steric profile. nih.govfrontiersin.org The insertion of a chloro group, an electron-withdrawing halogen, can significantly alter a molecule's reactivity and ability to participate in hydrogen bonding or halogen bonding, potentially enhancing binding affinity to target proteins. rsc.org For instance, the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) is a key step in creating more complex derivatives, demonstrating the utility of a halogen as both a modulator of activity and a synthetic handle. mdpi.com

Similarly, the introduction of an N-methylamino group, a small, basic functional group, can have a profound impact on a compound's properties. This group can act as a hydrogen bond donor and acceptor, which is crucial for specific interactions within a receptor's binding pocket. researchgate.net The nitrogen atom's basicity allows the group to be protonated at physiological pH, potentially forming ionic interactions that anchor the ligand to its target. The synthesis of methylamino- and dimethylaminoquinolines has been explored through various methods, including the nucleophilic substitution of activated precursors like 8-quinolinyl mesylate. researchgate.net The combination of both chloro and N-methylamino functionalities on a single quinoline scaffold represents a deliberate design strategy to merge the electronic effects of the halogen with the hydrogen-bonding and basic properties of the amino group.

Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the ring system. nih.gov Research has shown that modifying substituents can dramatically alter a compound's potency and selectivity. For example, in a series of ibuprofen-quinolinyl hybrids, derivatives substituted with a fluorine atom showed greater potency compared to those with chlorine or methyl groups. nih.gov

The electronic properties of substituents are a key factor. Electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), and electron-donating groups, like methoxy (B1213986) (OCH₃) or methyl (CH₃), can influence the electron density of the entire quinoline ring system, thereby affecting ligand-receptor interactions. researchgate.netnih.gov In one study on quinoline-carbonitrile derivatives, compounds bearing a methoxy group at position 6 exhibited superior antibacterial activity compared to derivatives with a methyl group or no substitution at that position. nih.gov This highlights a biological preference for the electron-donating and hydrogen-bond accepting capabilities of the methoxy group in that specific chemical series. nih.gov The strategic placement of such groups is a cornerstone of rational drug design, aiming to optimize the pharmacological profile of the lead compound. nih.gov

Table 1: Effect of Quinoline Substituents on Biological Activity

| Quinoline Series | Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoline-Carbonitrile Derivatives | 6-Methoxy | Increased antibacterial inhibition zone compared to 6-methyl or unsubstituted analogues. | nih.gov |

| Ibuprofen-Quinolinyl Hybrids | Fluorine | Out-performs chlorine and methyl substituents in terms of percent potency. | nih.gov |

| Quinoline-Triazole Hybrids | Chloro-substituent | Enhanced antileishmanial activity. | rsc.org |

| 8-Substituted Quinolines | 8-Hydroxy | Considered a key structural fragment necessary for the anticancer and antibacterial activity in certain series. Blocking this group with a methyl ether led to a total loss of activity. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for 3-Chloro-N-methylquinolin-6-amine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. nih.gov For analogues of this compound, these studies involve systematically modifying the chloro and N-methylamino groups, as well as their positions on the quinoline scaffold, to understand their individual and combined contributions to the molecule's pharmacological effects. frontiersin.org

Impact of Chloro-Substitution on Pharmacological Potency and Selectivity

The presence and position of a chloro substituent on the quinoline ring can dramatically influence pharmacological potency and selectivity. Halogens like chlorine are known to modulate a molecule's lipophilicity, which affects its ability to cross cell membranes and its metabolic stability. rsc.org Furthermore, a chloro group can act as a weak hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

In the context of quinoline derivatives, chloro-substitution has been shown to be beneficial for various biological activities. For example, the introduction of a chloro group into certain quinoline scaffolds enhanced their antileishmanial activity. rsc.org Similarly, a series of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety showed promising cytotoxic activity against several cancer cell lines. nih.gov However, the effect is highly position-dependent. Radical iodination at the C-3 position of chloroquine (B1663885), for instance, led to a decrease in its antimalarial activity, suggesting that substitution at this specific location can be detrimental for certain targets. nih.gov The 3-chloro substituent in the title compound, therefore, likely plays a critical role in defining its specific electronic and steric profile, which in turn dictates its interaction with its biological target.

Role of Substituted Amino Groups in Ligand-Receptor Interactions

Substituted amino groups are pivotal for mediating specific ligand-receptor interactions due to their capacity to act as hydrogen bond donors and/or acceptors. researchgate.net The N-methylamino group at the 6-position of the quinoline ring in this compound is expected to be a key pharmacophoric element. This group can engage in crucial hydrogen bonding with amino acid residues such as aspartate, glutamate, or serine in a protein's active site. acs.org

Positional Isomerism and its Influence on Biological Outcomes

The specific placement of substituents on the quinoline scaffold is critical, as positional isomers—compounds with the same molecular formula but different arrangements of atoms—often exhibit vastly different biological activities. rsc.orgnih.gov The influence of positional isomerism underscores the precise three-dimensional complementarity required for effective ligand-receptor binding.

Table 2: Influence of Positional Isomerism on Biological Activity of Heterocyclic Compounds

| Compound Series | Isomer 1 (Position) | Isomer 2 (Position) | Observed Difference in Activity | Reference |

|---|---|---|---|---|

| Dihydropyran-quinoline derivatives | Fluoro at position 4 of phenyl ring (IC₅₀ = 15.7 µM) | Fluoro at position 3 of phenyl ring (IC₅₀ = 95.7 µM) | Shifting the fluoro group from position 4 to 3 significantly decreased α-glucosidase inhibitory activity. | nih.gov |

| Oxazolidinone derivatives with benzotriazole | Linearly attached benzotriazole | Angularly attached benzotriazole | The linear isomer showed more potent antibacterial activity than the angular isomer. | nih.gov |

| Mannose-quinoline conjugates | Various positional isomers | Various positional isomers | Antioxidant and antibacterial activities were dependent on the specific regio-isomer. Only one regio-isomer showed significant antiproliferative activity. | rsc.org |

| Chloroquine | Unsubstituted at C3 | Iodinated at C3 | Introduction of a halogen at the C3 position decreased antimalarial activity against P. falciparum. | nih.gov |

Computational Chemistry and Molecular Modeling in Quinoline Research

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into the molecular interactions that govern a compound's biological effects. For quinoline derivatives such as this compound, these methods allow for the prediction of their behavior at a molecular level, guiding the synthesis and optimization of new therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of medicinal chemistry, it is used to forecast the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often represented by a scoring function.

For a compound like this compound, docking studies would involve preparing a 3D structure of the molecule and placing it into the active site of a target protein. Research on analogous quinoline derivatives has shown that the quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, histidine, and tryptophan within the target's binding pocket. nih.gov The nitrogen atom of the quinoline core and the N-methylamino group can act as hydrogen bond acceptors or donors, forming crucial hydrogen bonds with the protein. nih.govnih.gov The chlorine atom at the 3-position can also contribute to binding through halogen bonds or hydrophobic interactions.

Docking simulations of various quinoline derivatives against protein kinases, for example, have demonstrated the importance of hydrogen bonding and hydrophobic interactions in achieving potent inhibition. researchgate.net The results of such studies are typically summarized in a table that includes the predicted binding energy or docking score, as well as the key interacting amino acid residues.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Quinoline Derivative A | Protein Kinase | -9.8 | Tyr224, His41 | π-π Stacking |

| Quinoline Derivative A | Protein Kinase | -9.8 | Glu166, Asp187 | Hydrogen Bond |

| Quinoline Derivative B | Protease | -8.5 | Trp76, Lys220 | Hydrophobic & π-π Stacking |

| Quinoline Derivative B | Protease | -8.5 | Asn49, Ser157 | Hydrogen Bond |

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. For a ligand like this compound complexed with its target protein, an MD simulation can assess the stability of the binding pose predicted by docking. mdpi.com

The simulation begins with the docked complex, which is then solvated in a water box with ions to mimic physiological conditions. arabjchem.org The system's trajectory is then calculated over a period, often nanoseconds, by solving Newton's equations of motion for all atoms. mdpi.com Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): This parameter is monitored for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues in the protein. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. nih.gov

Binding Free Energy: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, which correlates well with experimental binding affinities. nih.gov

MD simulations on quinoline derivatives have been used to confirm the stability of ligand-protein complexes and to understand the dynamic behavior that contributes to their inhibitory activity. nih.govtandfonline.com

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSF (Å) - Active Site Average | Calculated Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 10 | 1.2 | 0.8 | -45.5 |

| 20 | 1.3 | 0.7 | |

| 30 | 1.2 | 0.8 | |

| 40 | 1.4 | 0.7 |

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key features of a ligand, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model would be constructed based on its chemical structure. The key features would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the quinoline nitrogen.

A hydrogen bond donor feature from the N-methylamino group.

A hydrophobic/halogen bond feature from the chloro group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.govresearchgate.net This allows for the rapid identification of other molecules, potentially with different chemical scaffolds, that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is particularly useful in the early stages of drug discovery for identifying novel lead compounds. nih.gov Studies on quinoline derivatives have successfully used pharmacophore models to discover new compounds with desired activities. mdpi.com

| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Quinoline Ring System | π-π Stacking |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | N-methylamino Group | Hydrogen Bonding |

| Hydrophobic (HY)/Halogen Bond | Chloro Group | Hydrophobic Interaction/Halogen Bond |

Mechanistic Investigations of 3 Chloro N Methylquinolin 6 Amine and Its Analogues at the Molecular Level

Ligand-Target Binding Interactions

The interaction between a ligand, such as a quinoline (B57606) derivative, and its biological target is the foundational event for its pharmacological effect. The specificity and affinity of this binding, along with the precise molecular interactions, dictate the compound's potency and potential therapeutic applications.

Specificity and Affinity of Quinoline Derivatives to Receptors and Enzymes

Quinoline derivatives have demonstrated notable specificity and affinity for various biological targets, including enzymes and receptors implicated in disease pathways. For instance, a series of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could act by inhibiting the PI3K enzyme, a key player in cancer cell growth and survival. nih.gov The affinity of these compounds for the PI3K active site was highlighted by favorable docking scores. nih.gov

Similarly, N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives have been investigated as potential inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), another crucial enzyme in cancer signaling pathways. nih.gov The inhibitory potency of these compounds was evaluated through molecular docking, with certain derivatives showing high GOLD score values, indicating strong binding affinity. nih.gov The specificity of these interactions is underscored by the formation of hydrogen bonds and pi-pi stacking with key amino acid residues within the active site of AKT1. nih.gov

The following table summarizes the binding affinities of selected quinoline derivatives to their respective targets:

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference |

| Chloroquinoline-benzenesulfonamide hybrid (Compound 17) | PI3K | -27.1666 | nih.gov |

| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine (Compound 3b) | AKT1 | 113.76 (GOLD Score) | nih.gov |

| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine (Compound 3d) | AKT1 | 107.58 (GOLD Score) | nih.gov |

Molecular Interactions Evidenced by Computational Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating the specific molecular interactions between quinoline derivatives and their biological targets. These studies provide a detailed view of the binding modes and the key intermolecular forces involved.

For the chloroquinoline-benzenesulfonamide hybrids targeting PI3K, docking studies revealed multiple hydrogen bond interactions with amino acid residues such as Val 882, Tyr 867, Asp 864, Lys 833, Ser 806, and Asp 841 within the enzyme's active site. nih.gov These interactions are crucial for stabilizing the ligand-enzyme complex and are indicative of the compound's inhibitory potential. nih.gov

In the case of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives and AKT1, computational analysis showed the formation of strong hydrogen bonds with residues like Asn 49, Lys 220, Ser 157, and Arg 225. nih.gov Furthermore, significant pi-pi stacking interactions were observed between the quinoline moiety of the ligands and aromatic residues such as Trp 76 and Tyr 224 in the active site. nih.gov These hydrophobic and hydrogen bonding interactions are critical for the effective inhibition of the enzyme. nih.gov

Docking studies on 8-chloroquinolone analogues against Staphylococcus aureus DNA gyrase have also been performed to understand their antibacterial mechanism. researchgate.net The interactions predicted by these studies help in understanding the structure-activity relationships and in designing more potent antibacterial agents. researchgate.net

The table below details the specific molecular interactions observed in computational studies:

| Quinoline Derivative | Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Chloroquinoline-benzenesulfonamide hybrid | PI3K | Val 882, Tyr 867, Asp 864, Lys 833, Ser 806, Asp 841 | Hydrogen Bonds | nih.gov |

| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | AKT1 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76, Tyr 224 | Hydrogen Bonds, Pi-Pi Stacking | nih.gov |

Cellular Pathway Interventions

The biological effects of 3-Chloro-N-methylquinolin-6-amine and its analogues are a consequence of their interactions with cellular components, leading to the modulation of critical cellular pathways.

Disruption of DNA Replication and Transcription

Some quinoline derivatives are known to exert their biological effects by interfering with the fundamental processes of DNA replication and transcription. For instance, quinolone compounds have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net By inhibiting this enzyme, these compounds prevent the bacterial DNA from unwinding and replicating, leading to bacterial cell death. Molecular docking studies of 8-chloroquinolone analogues against S. aureus DNA gyrase help to visualize the binding that leads to this disruption. researchgate.net

Interference with Protein Function and Enzyme Catalysis

As detailed in the ligand-target binding section, a primary mechanism of action for many quinoline derivatives is the direct interference with protein function, particularly enzyme catalysis. The binding of chloroquinoline-benzenesulfonamide hybrids to the active site of the PI3K enzyme is a prime example. nih.gov This binding event inhibits the catalytic activity of PI3K, thereby disrupting the downstream signaling pathways that are dependent on this enzyme's function. nih.gov

Similarly, the N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives are designed to inhibit AKT1. nih.gov By binding to the kinase domain of AKT1, these compounds block its ability to phosphorylate substrate proteins, thus interfering with its role in promoting cell survival and proliferation. nih.gov

Modulation of Cellular Signaling Cascades

By inhibiting key enzymes like PI3K and AKT1, quinoline derivatives can profoundly modulate cellular signaling cascades. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of PI3K by chloroquinoline derivatives effectively shuts down this pro-survival pathway, leading to the observed cytotoxic effects on cancer cells. nih.gov

The direct inhibition of AKT1 by specific quinoline analogues also leads to the downregulation of its downstream effectors, which are involved in processes such as cell cycle progression and apoptosis. nih.gov This modulation of cellular signaling cascades is a key aspect of the anticancer properties of these compounds.

Cellular Permeability and Uptake Studies

The ability of a compound to exert an antimicrobial effect is fundamentally dependent on its capacity to reach its target, which often necessitates crossing the bacterial cell envelope. For quinoline-based compounds, this process can be complex, involving interactions with and passage through the outer and inner membranes of bacteria.

Research into quinoline antimicrobials suggests that their interaction with bacterial membranes is a critical aspect of their activity. Studies on various quinoline derivatives have revealed several mechanisms by which they can disrupt or permeate these essential barriers.

One established mechanism for certain quinoline antibiotics involves their ability to chelate divalent cations, such as magnesium (Mg²⁺), which are crucial for stabilizing the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This chelation can lead to a destabilization of the LPS, creating transient pores and increasing the membrane's permeability to the quinoline compound itself and other molecules. For instance, studies on the quinolone antibiotic fleroxacin (B1672770) in Escherichia coli have demonstrated that the compound can induce LPS release and increase the permeability of the outer membrane, a process that is antagonized by the presence of magnesium nih.gov. The hydrophobicity of the specific quinolone also plays a role in its ability to diffuse through the lipid portions of the membrane nih.gov.

Furthermore, some quinoline derivatives, like the antimalarial drug mefloquine (B1676156), have been shown to directly permeabilize the bacterial cell membrane. In studies against Acinetobacter baumannii, mefloquine treatment resulted in increased cellular uptake of fluorescent dyes, indicating membrane permeabilization nih.gov. This activity was also associated with a decrease in bacterial membrane fluidity and physical damage to the membrane nih.gov. The antimicrobial activity of mefloquine was found to be enhanced in acidic conditions, suggesting that the protonated state of the molecule may be important for its membrane-disrupting effects nih.gov.

The cellular uptake of other quinoline compounds, such as chloroquine (B1663885), is known to be driven by pH gradients. Chloroquine, in its non-protonated form, can diffuse across cell membranes and subsequently becomes protonated and trapped within acidic intracellular compartments like lysosomes nih.gov. While this mechanism is primarily described in eukaryotic cells, it highlights the importance of the physicochemical properties of quinoline amines in their ability to cross biological membranes.

While these findings are for related quinoline compounds and not this compound itself, they provide a framework for hypothesizing its potential mechanisms of bacterial membrane interaction. The presence of the chloro-substituent and the N-methylamino group would influence the compound's lipophilicity, pKa, and potential for hydrogen bonding and electrostatic interactions, all of which would be key determinants of its ability to permeate bacterial membranes.

Table 1: Investigated Quinolone Analogues and their Effects on Bacterial Membranes

| Compound/Class | Bacterial Strain(s) | Observed Effect on Membrane | Reference |

| Fleroxacin | Escherichia coli | Induces lipopolysaccharide release; increases outer membrane permeability. | nih.gov |

| Mefloquine | Acinetobacter baumannii | Permeabilizes the cell membrane; decreases membrane fluidity; causes physical membrane injury. | nih.gov |

| Chloroquine | Plasmodium falciparum (eukaryote) | Accumulates in acidic vesicles via pH trapping mechanism. | nih.govnih.gov |

Q & A

Q. What experimental controls are critical for studying the compound’s reactivity in cross-coupling reactions?

- Methodology : Include palladium catalyst screening (e.g., Pd(dba), Pd(OAc)) and ligand optimization (e.g., XPhos, SPhos). Use inert atmosphere (N/Ar) and degassed solvents to prevent side reactions. Monitor by GC-MS or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.